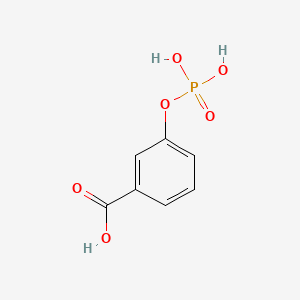

3-(Phosphonooxy)benzoic acid

Description

Contextualization within the Landscape of Phosphorylated Aromatic Compounds

Phosphorylated aromatic compounds are fundamental to numerous biological processes and are a major focus of chemical biology research. The addition of a phosphate (B84403) group to an aromatic ring, particularly to a hydroxyl group as in the case of tyrosine phosphorylation, is a critical post-translational modification (PTM) that governs protein function, signal transduction, and cellular regulation. researchgate.nettandfonline.com Dysregulation of these phosphorylation events is linked to a variety of diseases, including cancer and neurological disorders. researchgate.net

The study of these processes often requires stable chemical mimics of phosphorylated amino acids. Aromatic phosphate esters like 3-(Phosphonooxy)benzoic acid can be considered analogs of phosphotyrosine, where the core amino acid structure is replaced by a benzoic acid scaffold. The development of synthetic tools to install such modifications into peptides and proteins is a significant challenge and a vibrant area of research, with methods like palladium-mediated bond formation being explored to create these valuable chemical probes. researchgate.nettandfonline.com The creation of organophosphorus compounds through methods like electrochemical C-H phosphorylation is also a growing field, aiming to produce novel molecules for medicinal chemistry and materials science. nih.gov

Significance of Benzoic Acid Derivatives in Contemporary Chemical Biology Research

Benzoic acid and its derivatives are a cornerstone of medicinal chemistry and drug discovery. acs.org This class of compounds exhibits a vast range of biological activities, including antimicrobial, antifungal, and anticancer properties. uq.edu.au The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets.

In contemporary research, benzoic acid derivatives are synthesized and screened for their ability to inhibit various enzymes. For instance, different series of benzoic acid derivatives have been developed and investigated as potent inhibitors of influenza neuraminidase, protein tyrosine phosphatases (PTPs), and as VLA-4 antagonists for treating inflammatory conditions. nih.govnih.govmdpi.com The 3-carboxyphenyl group, in particular, has been used as a mimic for the polar ribose phosphate moiety in the design of inhibitors for enzymes like AMP deaminase, aiming to improve cellular uptake and bioavailability. nih.govnih.gov These examples underscore the versatility of the benzoic acid scaffold in generating targeted inhibitors for critical biological pathways.

Overview of Theoretical Frameworks and Research Paradigms Relevant to Phosphonooxybenzoic Acids

The investigation of phosphonooxybenzoic acids falls under several key research paradigms, primarily related to enzyme inhibition and prodrug design. As potential mimics of phosphotyrosine, these compounds are relevant to the study of protein tyrosine phosphatases (PTPs), a class of enzymes that are crucial drug targets for conditions like diabetes, obesity, and cancer. mdpi.comresearchgate.net A major challenge in designing PTP inhibitors is achieving selectivity and cell permeability. The phosphate group is highly charged, which is favorable for binding to the PTP active site but hinders passage through cell membranes.

Research in this area often involves a combination of chemical synthesis, kinetic studies, and computational modeling. nih.govmdpi.com Docking and molecular dynamics simulations are used to understand how inhibitors bind to the enzyme's active site and to predict the interactions that confer potency and selectivity. nih.govmdpi.com For example, studies on benzoic acid-based PTP1B inhibitors have explored how different substituents interact with secondary binding sites on the enzyme to achieve their inhibitory effect. mdpi.com This paradigm of structure-based drug design is central to the development of new therapeutic agents based on scaffolds like phosphonooxybenzoic acid.

Structure

3D Structure

Properties

Molecular Formula |

C7H7O6P |

|---|---|

Molecular Weight |

218.101 |

IUPAC Name |

3-phosphonooxybenzoic acid |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) |

InChI Key |

SNTHOGUFMKMFMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OP(=O)(O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Phosphonooxy Benzoic Acid

Esterification and Phosphorylation Techniques for Carboxylic Acid Derivatives

The introduction of a phosphate (B84403) group onto a benzoic acid derivative, specifically at the meta-hydroxyl position, can be achieved through various phosphorylation techniques. The choice between a direct approach and a stepwise synthesis is a critical consideration, dictated by the need to prevent unwanted side reactions, such as phosphorylation of the carboxylic acid group or polymerization.

Direct Phosphorylation Approaches for Phenolic Hydroxyl Groups

Direct phosphorylation offers a more straightforward route to 3-(Phosphonooxy)benzoic acid by targeting the phenolic hydroxyl group of a suitable precursor, such as 3-hydroxybenzoic acid. This approach avoids the complexities of protection and deprotection steps. One effective method involves the use of a mixture of phosphorus pentoxide (P₂O₅) in triethyl phosphate. researchgate.net This reagent system has been successfully applied to a variety of substituted phenols, providing the corresponding phosphate derivatives in moderate to good yields. researchgate.net The reaction is typically conducted at elevated temperatures, for instance, by adding the phenol to the P₂O₅/triethyl phosphate mixture at 120°C and stirring for a specified duration. researchgate.net

The effectiveness of this method for different phenolic substrates is illustrated in the following table, which summarizes the reaction times and isolated yields for the phosphorylation of various phenols.

Table 1: Direct Phosphorylation of Various Phenols Using P₂O₅/Triethyl Phosphate

| Entry | Substrate (Phenol) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Phenol | 3 | 78 |

| 2 | 4-Methylphenol | 2.5 | 81 |

| 3 | 4-Methoxyphenol | 3 | 75 |

| 4 | 4-Chlorophenol | 4 | 64 |

| 5 | 4-Nitrophenol | 5 | 46 |

| 6 | 2-Methylphenol | 4 | 68 |

Data adapted from research on the phosphorylation of phenols. researchgate.net

More recently, biocatalytic methods have emerged as a mild and highly selective alternative. nih.gov Kinases, such as phenylphosphate synthase, can catalyze the phosphorylation of phenolic compounds using a phosphate donor like ATP under physiological conditions. nih.gov This enzymatic approach offers exceptional selectivity for the hydroxyl group, avoiding reactions with other functional groups present in the molecule. nih.govnih.gov

Stepwise Synthesis via Protected Intermediates and Phosphoramidite Chemistry

For syntheses requiring greater control and compatibility with sensitive functional groups, a stepwise approach using protected intermediates is often employed. This methodology is centered around phosphoramidite chemistry, a cornerstone of modern oligonucleotide synthesis that is readily adaptable for preparing phosphate esters. nih.govtwistbioscience.com

The synthesis cycle involves four main stages:

Protection: The first step involves protecting the carboxylic acid functionality of 3-hydroxybenzoic acid, typically by converting it into an ester (e.g., a methyl or ethyl ester). This prevents the acidic proton from interfering with the subsequent phosphoramidite coupling step. nih.gov

Coupling: The free phenolic hydroxyl group of the protected 3-hydroxybenzoate is then reacted with a phosphoramidite reagent in the presence of an activator, such as an azole catalyst. This reaction is highly efficient and forms a phosphite triester intermediate. twistbioscience.com

Oxidation: The newly formed phosphite triester linkage is unstable and is immediately oxidized to the more stable phosphate triester. Common oxidizing agents include aqueous iodine or other mild oxidants. nih.gov

Deprotection: Finally, all protecting groups are removed to yield the target molecule. This includes the cleavage of the ester protecting the carboxylic acid and the removal of the protecting group on the phosphate moiety (e.g., a 2-cyanoethyl group) under mild alkaline conditions. twistbioscience.com

This stepwise method, while longer, provides high yields and purity and is compatible with a wide range of functional groups, making it a versatile strategy for synthesizing complex phosphorylated molecules. rsc.org

Precursor Synthesis and Functional Group Transformations Leading to the Benzoic Acid Scaffold

The primary and most crucial precursor for the synthesis of this compound is 3-hydroxybenzoic acid. The availability and purity of this starting material are paramount for a successful synthesis. Several well-established industrial and laboratory-scale methods exist for its production. chemcess.com

Common synthetic routes to 3-hydroxybenzoic acid include:

Alkali Fusion of Sodium 3-Sulfobenzoate: This is a common industrial method where sodium 3-sulfobenzoate is fused with an alkali like sodium hydroxide at high temperatures (210-220°C). Subsequent acidification precipitates the crude 3-hydroxybenzoic acid, which is then purified by recrystallization. chemcess.com

Diazotization of 3-Aminobenzoic Acid: This route starts with the catalytic hydrogenation of 3-nitrobenzoic acid esters to form the corresponding aminobenzoic acid esters. The amino group is then converted into a diazonium salt, which is subsequently hydrolyzed with aqueous sulfuric acid at elevated temperatures to yield the hydroxyl group. chemcess.com

Oxidation of m-Cresol (3-methylphenol): The methyl group of 3-methylphenol can be oxidized using a strong oxidizing agent like potassium permanganate in an alkaline solution. Acidification of the reaction mixture yields 3-hydroxybenzoic acid. chemcess.com

Photochemical Rearrangement: A more specialized approach involves the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones, which can be transformed into derivatives of 3-hydroxybenzoic acid. cdnsciencepub.com

Table 2: Comparison of Synthetic Routes to 3-Hydroxybenzoic Acid

| Method | Starting Material | Key Reagents | Typical Purity |

|---|---|---|---|

| Alkali Fusion | Sodium 3-sulfobenzoate | NaOH | ~90% |

| Diazotization | 3-Nitrobenzoic acid esters | 1. H₂, Catalyst; 2. NaNO₂, H₂SO₄; 3. H₂O, H₂SO₄ | ~95% |

| Oxidation | 3-Methylphenol | KMnO₄ | ~85% |

Data compiled from established chemical production methods. chemcess.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

In an academic or research setting, the optimization of reaction conditions is a critical exercise to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For the synthesis of this compound, key parameters that are typically varied include temperature, solvent, catalyst, and the stoichiometry of reagents.

For instance, in the direct phosphorylation of phenols using triethyl phosphate and phosphorus pentoxide, initial studies screened various temperatures, from 50°C to 120°C. researchgate.net It was observed that lower temperatures were ineffective, while 120°C provided good yields in a reasonable timeframe. researchgate.net The progress of such optimization studies is closely monitored using techniques like Thin-Layer Chromatography (TLC), which allows for rapid qualitative assessment of the consumption of starting material and the formation of the product. researchgate.netnih.gov

Analytical Verification and Purity Assessment in Research-Scale Synthesis

Following the synthesis, rigorous analytical verification is required to confirm the chemical structure of this compound and to assess its purity. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Standard analytical techniques include:

Melting Point Determination: A sharp melting point close to a literature value is a primary indicator of the purity of a crystalline solid. quora.com

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the O-H of the carboxylic acid, the P=O and P-O of the phosphate group, and the characteristic C=O of the benzoic acid. chemrj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for elucidating the precise molecular structure, confirming the connectivity of atoms, and identifying impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the synthesized compound. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for both the purification of the final product and its analytical assessment. Column chromatography is often used on a preparative scale to separate the desired product from unreacted starting materials and byproducts.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity and quantifying the amount of this compound. researchgate.net Reversed-phase HPLC is particularly well-suited for analyzing benzoic acid derivatives. quora.comekb.eg The separation is typically achieved on a nonpolar stationary phase, such as a C8 or C18 column, using a polar mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egsigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring strongly absorbs light. researchgate.netsigmaaldrich.com

Thin-Layer Chromatography (TLC) serves as a rapid and convenient tool for monitoring the progress of a reaction and for preliminary purity checks. researchgate.netakjournals.com By comparing the Rƒ values of the reaction mixture components to those of known standards, chemists can quickly assess the status of the synthesis.

Table 3: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Ascentis® C18 (15 cm × 4.6 mm, 5 µm) | Zorbax SB-Aq (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 10mM TFA in water; B: 10 mM TFA in acetonitrile (70:30, A:B) | A: 0.1% Triethylamine in water; B: Acetonitrile/Methanol/Water (70:20:10) |

| Flow Rate | 1.0 mL/min | Gradient Elution |

| Detection | UV at 220 nm | UV at 205 nm |

| Column Temperature | 30 °C | Not specified |

Data compiled from HPLC application notes for benzoic acid derivatives. ekb.egsigmaaldrich.com

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, detailed research findings regarding the specific synthetic strategies and spectroscopic characterization of the chemical compound This compound are not available.

The performed searches did not yield any published experimental data for the following analytical techniques for this specific compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Consequently, data tables for these spectroscopic methods could not be generated. While information is available for related compounds such as 3-hydroxybenzoic acid and 3-phosphonobenzoic acid, this information is not applicable to this compound, and per the specific focus of the request, data for these other compounds are not provided.

Therefore, the section on the spectroscopic characterization of this compound cannot be completed at this time due to the absence of requisite scientific data in the searched sources.

Biochemical Interactions and Molecular Mechanisms

Interaction with Enzymes Involved in Phosphate (B84403) Metabolism

The phosphate group in 3-(Phosphonooxy)benzoic acid is a key functional moiety that suggests a potential role as a substrate or inhibitor for enzymes that process phosphorylated molecules, such as phosphatases and kinases.

Substrate Activity and Kinetic Parameters with Phosphatases

Phosphatases are enzymes that catalyze the hydrolysis of phosphate monoesters, removing a phosphate group from their substrate. Given its structure, this compound could theoretically serve as a substrate for certain phosphatases, which would cleave the phosphonooxy bond to yield 3-hydroxybenzoic acid and inorganic phosphate.

However, a review of available scientific literature did not yield specific studies that have determined the kinetic parameters, such as the Michaelis constant (K_m) or the maximum reaction velocity (V_max), for the interaction of this compound with any specific phosphatase. Such studies would be necessary to quantify the efficiency and affinity of phosphatases for this compound as a substrate.

Interactive Data Table: Hypothetical Kinetic Parameters with Phosphatases

The following table is a hypothetical representation of data that would be generated from such studies and is for illustrative purposes only, as no specific experimental data was found.

| Phosphatase Type | K_m (mM) | V_max (µmol/min/mg) |

| Acid Phosphatase | Data Not Available | Data Not Available |

| Alkaline Phosphatase | Data Not Available | Data Not Available |

| Protein Tyrosine Phosphatase | Data Not Available | Data Not Available |

Inhibitory Mechanisms and Competitive Binding Studies with Kinases

Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, such as ATP, to a specific substrate. Small molecules can act as inhibitors of kinases through various mechanisms, including competing with ATP or the substrate for binding to the active site.

There is no specific research in the public domain detailing the inhibitory mechanisms or competitive binding of this compound with any particular kinase. To determine if this compound acts as a kinase inhibitor, studies would be required to measure its inhibitory concentration (IC_50) or inhibition constant (K_i) against a panel of kinases.

Modulation of Protein-Protein Interactions

The phosphate group is a critical component of post-translational modifications that regulate a vast number of protein-protein interactions. Compounds that can mimic these phosphorylated residues are valuable tools in biochemical research.

Mimicry of Phosphorylated Residues in Phosphoserine/Threonine-Binding Domains

Phosphomimetics are molecules that structurally and electronically resemble a phosphorylated amino acid, thereby potentially interacting with protein domains that recognize phosphoserine, phosphothreonine, or phosphotyrosine residues. wikipedia.org These domains, such as 14-3-3 domains or SH2 domains, are crucial for signal transduction pathways.

While this compound contains a phosphate group and an aromatic ring, which are features of phosphotyrosine, no studies were found that have investigated its ability to act as a phosphomimetic to modulate the activity of phosphoserine/threonine-binding domains. Research in this area would involve assessing the binding affinity of the compound to these domains.

Engagement with Specific Receptor Systems in Research Models

The interaction of small molecules with specific receptor systems is fundamental to pharmacology and cell signaling research. These interactions can be agonistic, antagonistic, or modulatory.

A comprehensive search of scientific databases did not reveal any research on the engagement of this compound with any specific receptor systems in research models. Determining such interactions would necessitate binding assays and functional studies with various receptors.

Ligand-Receptor Binding Assays and Affinity Determination

Specific ligand-receptor binding assays for this compound are not detailed in the current body of scientific literature. However, the general principles of such assays would be applicable to determine its binding affinity for putative protein targets. Competitive binding assays, utilizing a radiolabeled or fluorescently tagged ligand known to bind to a specific receptor, could be employed. The ability of this compound to displace the labeled ligand would allow for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

Table 1: Hypothetical Ligand-Receptor Binding Assay Parameters for this compound

| Parameter | Description |

| Assay Type | Competitive Radioligand Binding Assay |

| Receptor Source | Recombinant human receptor expressed in a suitable cell line (e.g., HEK293) |

| Radioligand | A high-affinity, commercially available radiolabeled ligand for the target receptor |

| Incubation Conditions | Specific buffer system, temperature, and incubation time optimized for the receptor-ligand pair |

| Data Analysis | Non-linear regression analysis of competition binding curves to determine IC50 and subsequent calculation of Ki using the Cheng-Prusoff equation |

This table presents a hypothetical experimental setup, as specific binding data for this compound is not available.

Interrogation of Downstream Signaling Pathways in Cell-Based Research

Should this compound be identified as a ligand for a specific receptor, the next step would be to investigate its impact on downstream signaling pathways within a cellular context. Cell-based assays are instrumental in determining whether the compound acts as an agonist, antagonist, or inverse agonist. Techniques such as reporter gene assays, where the activation of a specific signaling pathway leads to the expression of a reporter protein (e.g., luciferase or β-galactosidase), could be utilized. Furthermore, changes in the levels of key signaling molecules, such as second messengers (e.g., cAMP, Ca2+) or the phosphorylation status of downstream proteins, could be monitored using methods like ELISA and Western blotting.

Role in Enzyme Inhibition Studies Derived from the Benzoic Acid Scaffold

The benzoic acid scaffold is a common feature in many enzyme inhibitors. The carboxylate group can act as a key interacting moiety within the active site of an enzyme, often mimicking a substrate or transition state.

Tyrosinase Inhibition Mechanisms and Structure-Activity Correlations in Vitro

While no studies have directly reported on the tyrosinase inhibitory activity of this compound, extensive research on other benzoic acid and phosphonic acid derivatives provides valuable insights into its potential. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Mechanisms of Inhibition: Benzoic acid derivatives have been shown to inhibit tyrosinase through various mechanisms. nih.gov Some derivatives act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate (tyrosine) from binding. nih.gov Others exhibit non-competitive inhibition, binding to a site other than the active site, which leads to a conformational change in the enzyme and a reduction in its catalytic efficiency. nih.gov The presence of a phosphonic acid group in other classes of compounds has also been associated with tyrosinase inhibition, potentially through chelation of the copper ions essential for the enzyme's catalytic activity. nih.govresearchgate.net

Structure-Activity Correlations: Structure-activity relationship (SAR) studies on benzoic acid derivatives have revealed that the nature and position of substituents on the benzene (B151609) ring significantly influence their tyrosinase inhibitory potency. nih.govtandfonline.com For instance, the presence of hydroxyl groups can enhance inhibitory activity. The introduction of a phosphonooxy group at the meta-position, as in this compound, could potentially influence the electronic properties of the aromatic ring and its interaction with the enzyme's active site.

Table 2: Tyrosinase Inhibitory Activity of Representative Benzoic Acid Derivatives

| Compound | Type of Inhibition | IC50 (µM) | Reference |

| 3,5-Dinitro-N-(2-hydroxyethyl)benzamide | Not specified | 1.09 | nih.gov |

| Kojic Acid (Standard) | Competitive | 16.67 | nih.gov |

| L-Mimosine (Standard) | Not specified | 3.68 | nih.gov |

This table presents data for related benzoic acid derivatives to illustrate the potential for this class of compounds to inhibit tyrosinase. Data for this compound is not available.

Aldehyde Reductase Inhibition and Substrate Specificity Analysis

Aldehyde reductase is an enzyme implicated in the development of diabetic complications. Inhibitors of this enzyme are of significant therapeutic interest. The benzoic acid moiety is a key structural feature in several known aldehyde reductase inhibitors. nih.gov

Inhibition Mechanisms: Carboxylic acid-containing compounds, including benzoic acid derivatives, often act as competitive inhibitors of aldehyde reductase, binding to the active site and competing with the aldehyde substrate. nih.gov The carboxylate group is thought to interact with key amino acid residues in the enzyme's active site.

Substrate Specificity Analysis: The specificity of aldehyde reductase for its substrates is influenced by the size, shape, and electronic properties of the substrate molecule. While specific substrate specificity analysis involving this compound has not been conducted, it is plausible that the presence of the phosphonooxy group could influence its binding and potential inhibitory activity. The bulky and negatively charged nature of the phosphonooxy group might either enhance or hinder its fit within the enzyme's active site, depending on the specific topology of the binding pocket.

Table 3: Aldehyde Reductase Inhibitory Activity of a Representative Benzoic Acid Derivative

| Compound | IC50 (M) | Enzyme Source | Reference |

| Alrestatin | 10-5 | Rat Lens Aldose Reductase | nih.gov |

This table provides an example of a benzoic acid derivative with aldehyde reductase inhibitory activity. Specific data for this compound is not available.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications of the Benzoic Acid Moiety

Systematic modifications of the benzoic acid portion of 3-(Phosphonooxy)benzoic acid are predicted to significantly influence its biological activity. The introduction of various substituents onto the benzene (B151609) ring can alter the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.

Furthermore, altering the size and shape of substituents can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing or diminishing its activity. The hydrophobic or hydrophilic character of these substituents also plays a pivotal role in the molecule's solubility and ability to cross biological membranes.

Influence of Phosphonooxy Group Position and Substitution

The position of the phosphonooxy group on the benzoic acid ring is a critical determinant of the molecule's biological activity. The ortho (2-), meta (3-), and para (4-) isomers of phosphonooxybenzoic acid are expected to exhibit distinct biochemical profiles due to differences in their three-dimensional structures and electronic properties. The meta-position of the phosphonooxy group in this compound, for example, will influence the orientation of the phosphate (B84403) moiety relative to the carboxyl group, which can be crucial for binding to specific enzyme active sites.

Studies on hydroxybenzoic acid derivatives have demonstrated that the position of the hydroxyl group significantly impacts their biological effects globalresearchonline.net. It is reasonable to extrapolate that the phosphonooxy group's location would have a similar, if not more pronounced, effect due to its larger size and negative charge at physiological pH. For instance, 2-(Phosphonooxy)benzoic acid is utilized in biochemical research to study enzyme activity, suggesting that the ortho positioning allows it to act as a mimic of natural substrates for enzymes like phosphatases and kinases chemimpex.com. The specific geometry of the 3-isomer would present a different spatial arrangement of the key functional groups, likely leading to a different spectrum of biological targets or binding affinities.

Substitutions on the phosphate group itself, such as esterification, could modulate the compound's prodrug potential, altering its cell permeability and metabolic stability.

Impact of Stereochemistry on Biochemical Activity and Binding Affinity

While this compound itself is not chiral, the introduction of chiral centers through substitution on either the benzoic acid ring or the phosphonooxy group would likely have a profound impact on its biological activity. Stereochemistry is a well-established factor in the efficacy of bioactive molecules, as biological targets such as enzymes and receptors are inherently chiral nih.gov.

Enantiomers of a chiral derivative of this compound would be expected to exhibit different binding affinities and potencies. One enantiomer may fit optimally into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even exhibit an antagonistic effect compared to the other. Studies on other chiral compounds have consistently shown that stereochemistry can dramatically affect not only the potency but also the mechanism of action and pharmacokinetic properties of a molecule nih.gov.

Comparative Analysis with Positional Isomers and Non-Phosphorylated Analogs

A comparative analysis of this compound with its positional isomers (2- and 4-phosphonooxybenzoic acid) and its non-phosphorylated analog (3-hydroxybenzoic acid) is essential for a complete understanding of its SAR.

Positional Isomers: As discussed, the spatial arrangement of the phosphonooxy and carboxyl groups is expected to be a key determinant of biological activity. A direct comparison of the inhibitory profiles of the 2-, 3-, and 4-isomers against a panel of enzymes would reveal the optimal positioning of the phosphate group for specific targets. For example, the anti-algal effect of hydroxybenzoic acids follows the order meta > ortho > para, indicating a clear positional effect globalresearchonline.net. A similar trend, though not necessarily identical, could be anticipated for the phosphonooxy analogs.

Advanced Analytical Techniques for Characterization and Quantitation in Research

High-Resolution Spectroscopic Methods for Definitive Structural Elucidation

The unambiguous identification of "3-(Phosphonooxy)benzoic acid" is accomplished using a combination of high-resolution spectroscopic techniques that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation, providing detailed information about the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei within the molecule. jchps.comucl.ac.uk ¹H NMR reveals the number and environment of protons, showing characteristic signals for the aromatic ring protons and any exchangeable protons on the carboxylic and phosphonooxy groups. ¹³C NMR provides a count of unique carbon atoms, while ³¹P NMR is particularly diagnostic for confirming the presence and chemical environment of the phosphate (B84403) group.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the precise molecular weight of "this compound". jchps.com High-resolution mass spectrometry can provide a molecular formula, confirming the elemental composition with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific functional groups, such as the phosphate moiety.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are used to identify the functional groups present in the molecule. jchps.comnih.gov IR spectroscopy can detect the characteristic vibrations of O-H bonds in the carboxylic acid, P=O and P-O bonds in the phosphate group, and C=O stretching in the carboxyl group. jchps.comnih.gov Raman spectroscopy provides complementary information and is particularly useful for analyzing samples in aqueous solutions. nih.gov

Table 5.1: Representative Spectroscopic Data for Structural Elucidation

| Technique | Parameter | Expected Observation for this compound | Structural Inference |

| ¹H NMR | Chemical Shift (δ) | ~7.5-8.2 ppm | Signals corresponding to protons on the benzene (B151609) ring. |

| ¹³C NMR | Chemical Shift (δ) | ~120-170 ppm | Signals for aromatic and carboxyl carbons. |

| ³¹P NMR | Chemical Shift (δ) | Distinct singlet | Confirms the presence of the phosphonooxy group. |

| HR-MS | Mass-to-Charge (m/z) | Exact mass corresponding to C₇H₇O₆P | Confirms elemental composition and molecular weight. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (P=O), ~3000 cm⁻¹ (O-H) | Presence of carboxylic acid and phosphate functional groups. |

Quantitative Chromatographic Methods for Purity and Concentration Determination

Quantitative analysis to assess the purity of a "this compound" sample or to determine its concentration in a solution is predominantly performed using high-performance liquid chromatography (HPLC). bibliotekanauki.plusda.govust.edu

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic mode for analyzing compounds like "this compound". The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. bibliotekanauki.plust.edu By adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, a sharp, symmetrical peak for the compound can be achieved. ust.edu Purity is assessed by integrating the area of the main peak relative to the total area of all observed peaks. Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. bibliotekanauki.pl A UV detector is commonly used, set to a wavelength where the benzoic acid chromophore absorbs strongly, such as 254 nm. bibliotekanauki.plusda.gov

Table 5.2: Typical HPLC Parameters for Quantitative Analysis

| Parameter | Condition | Purpose |

| Column | C18, 5 µm particle size | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Elutes the compound from the column; acid suppresses ionization for better peak shape. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Monitors the eluting compound based on its absorbance of UV light. bibliotekanauki.plusda.gov |

| Quantitation | External Standard Calibration | Relates peak area to concentration using a series of known standards. bibliotekanauki.plust.edu |

Electrochemical Methods for Redox Characterization and Stability Profiling

Electrochemical techniques can be employed to investigate the redox properties of "this compound". These methods provide insights into its oxidative and reductive stability and can be used to study its interaction with redox-active biological targets.

Cyclic Voltammetry (CV): CV is used to probe the electrochemical behavior of a molecule. By scanning the potential applied to an electrode, one can observe the potentials at which the compound is oxidized or reduced. For "this compound", oxidation would likely involve the aromatic ring. tue.nltue.nl The resulting voltammogram provides information on the redox potentials and the reversibility of the electrochemical processes. Studies on similar compounds like benzoic acid on boron-doped diamond electrodes have shown that oxidation proceeds via intermediates, a process that can be tracked electrochemically. tue.nltue.nlresearchgate.net The presence of the electron-withdrawing phosphonooxy group at the meta-position is expected to influence the oxidation potential of the benzoic acid ring.

Table 5.3: Electrochemical Characterization Data

| Parameter | Technique | Information Gained |

| Oxidation Potential (Epa) | Cyclic Voltammetry | Potential at which the compound loses electrons; indicates susceptibility to oxidation. |

| Reduction Potential (Epc) | Cyclic Voltammetry | Potential at which the compound gains electrons; indicates susceptibility to reduction. |

| Electron Transfer Kinetics | Rotating Disk Electrode Voltammetry | Provides insight into the rate of electron transfer reactions at the electrode surface. |

| Stability Under Potential | Chronoamperometry | Assesses the compound's stability over time when held at a specific oxidative or reductive potential. |

Crystallographic Analysis of this compound-Protein Complexes in Research Settings

To understand how "this compound" interacts with a biological target, such as an enzyme, X-ray crystallography is an invaluable tool. This technique can determine the three-dimensional structure of a protein-ligand complex at atomic resolution.

The process involves co-crystallizing the target protein with "this compound" and then exposing the resulting crystal to a focused beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the positions of the atoms in the protein and the bound ligand can be modeled. niscpr.res.in

The resulting structure reveals the precise binding mode of "this compound" within the protein's active or allosteric site. It elucidates the specific non-covalent interactions—such as hydrogen bonds, ionic interactions (salt bridges) between the phosphate/carboxylate groups and protein residues, and aromatic interactions—that are critical for molecular recognition and binding affinity. This structural information is fundamental in fields like structure-based drug design and mechanistic enzymology.

Table 5.4: Data from a Hypothetical Crystallographic Analysis

| Parameter | Description | Example Finding |

| Resolution | The level of detail in the crystal structure. | 2.1 Å |

| PDB ID | Unique Protein Data Bank deposition code. | e.g., 9XYZ |

| Binding Site | Location in the protein where the ligand binds. | Active site pocket |

| Key Interactions | Specific non-covalent bonds holding the ligand in place. | Ionic bond between the phosphate group and an Arginine residue; Hydrogen bond between the carboxylate and a Serine residue. |

| Ligand Conformation | The 3D shape of the ligand when bound. | Torsion angles of the P-O-C-C bond. |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor. For 3-(Phosphonooxy)benzoic acid, molecular docking simulations can be employed to identify potential protein targets and elucidate the binding modes responsible for its biological activity.

Docking studies on related phosphonic acid derivatives have demonstrated their potential as enzyme inhibitors. For instance, a series of [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives were investigated as inhibitors of fructose-1,6-biphosphatase, a target for type 2 diabetes. nih.gov These studies revealed that the phosphonic acid group was crucial for binding to the receptor. nih.gov Similarly, bisphosphonate esters have been studied as potential inhibitors of matrix metalloproteinases (MMPs), with docking studies showing that the phosphonate (B1237965) moieties can bind to the zinc ion in the enzyme's catalytic site. nih.gov

In the context of this compound, docking simulations could be performed against a panel of enzymes where phosphate (B84403) or carboxylate groups are known to play a key role in substrate recognition. The results of such simulations would provide information on the binding affinity, typically expressed as a docking score, and the specific interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the protein's active site.

Table 1: Representative Molecular Docking Data for Related Phosphonic Acid Derivatives

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivative | Fructose-1,6-biphosphatase | - | Essential binding of the phosphonic group |

| Bisphosphonic Ester Derivative | Matrix Metalloproteinase-8 (MMP-8) | - | Coordination of the P=O oxygen with the catalytic zinc ion |

| α-Amino phosphonate derivative | Penicillin Binding Protein (PBP) | - | High binding affinity observed |

Note: Specific docking scores are often dependent on the software and scoring function used and are therefore presented qualitatively here.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to study conformational changes, solvation effects, and the thermodynamics of ligand-protein binding.

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous environment. This is particularly important for understanding its flexibility and the preferred spatial arrangement of its functional groups, which can influence its ability to bind to a target receptor. Studies on organophosphorus compounds in aqueous solutions have shown complex molecular-scale structures and dynamic properties arising from the interplay of hydrophobic and hydrophilic groups. nih.govresearchgate.net

When combined with molecular docking, MD simulations can be used to refine the docked poses and calculate binding free energies. An MD simulation of the ligand-protein complex allows for an assessment of the stability of the predicted binding mode. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can indicate the stability of the complex. Furthermore, techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. Ab initio and force field molecular dynamics studies on organophosphorus compounds have been used to benchmark bulk liquid structures and evaluate force fields. osti.govaip.orgaip.org

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide valuable information about the geometry, orbital energies, electrostatic potential, and reactivity of this compound.

These calculations can be used to predict the optimized geometry of the molecule and to analyze its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and reactivity. Quantum chemical methods have been used to study the tautomeric equilibrium of phosphite-phosphonate systems. dtic.mil

Furthermore, quantum chemical calculations are particularly useful for predicting the acidity (pKa) of ionizable groups. For this compound, these calculations can predict the pKa values of both the carboxylic acid and the phosphonic acid moieties. This information is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The acid dissociation constants of aromatic phosphonic acids have been subjects of such computational studies.

Table 2: Predicted Physicochemical Properties of a Representative Phosphonic Acid from Quantum Chemical Calculations

| Property | Predicted Value | Method |

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| Dipole Moment | - | DFT/B3LYP |

| pKa1 (Phosphonic Acid) | ~1-2 | - |

| pKa2 (Phosphonic Acid) | ~6-7 | - |

| pKa (Carboxylic Acid) | ~4 | - |

Note: The values presented are typical for arylphosphonic acids and benzoic acids and would need to be specifically calculated for this compound.

Predictive Modeling for Biological Activities and Mechanistic Insights in Research

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For this compound, a QSAR study could be undertaken if a dataset of structurally related compounds with measured biological activity against a specific target is available. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity.

QSAR studies have been successfully applied to various classes of compounds, including phosphonic acid derivatives, to develop models with high predictive power. nih.gov For example, 3D-QSAR studies on [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives as fructose-1,6-biphosphatase inhibitors have provided insights into the structural requirements for improved potency. nih.gov Such models can provide valuable mechanistic insights into the ligand-receptor interactions and guide the rational design of novel analogs of this compound with enhanced biological profiles. The development of biologically active compounds based on phosphonic and phosphinic acid functionalities often relies on these predictive models. nih.gov

Applications As a Research Tool and Chemical Probe

Utilization in Enzyme Assays and Biochemical Pathway Elucidation Studies

The presence of a phosphonooxy group makes 3-(Phosphonooxy)benzoic acid a potential substrate for a major class of enzymes: phosphatases. These enzymes catalyze the hydrolysis of phosphate (B84403) monoesters, playing a critical role in cellular signal transduction and metabolic regulation.

In Enzyme Assays: this compound can be used as a substrate in assays to measure the activity of various phosphatases, particularly alkaline phosphatases (APs). The enzymatic cleavage of the phosphate group yields 3-hydroxybenzoic acid and an inorganic phosphate. The rate of this reaction can be monitored by detecting the appearance of the product or the disappearance of the substrate. For instance, the reaction could be coupled with a secondary enzyme or a detection reagent that produces a colorimetric or fluorescent signal upon interaction with the product, a common strategy in enzyme-linked immunoassays (ELISAs). nih.govthermofisher.com

In Biochemical Pathway Elucidation: As a phosphorylated aromatic compound, this compound could serve as a tool to investigate metabolic pathways involving aromatic compounds. nih.gov By introducing a labeled version of the compound (e.g., with ¹⁴C or ³²P) to a biological system, researchers could trace its metabolic fate. This would help in identifying the enzymes that act upon it and the subsequent metabolites formed, thereby helping to map out biochemical pathways. The phosphate group is a key functional moiety in a vast number of biological molecules, and its enzymatic removal is often a critical step in metabolic cascades. nih.gov

Furthermore, molecules with similar structures can act as competitive inhibitors of enzymes. Benzoic acid itself is known to be a competitive inhibitor for enzymes like tyrosinase. sigmaaldrich.com The phosphorylated form could thus be explored as a potential selective inhibitor for phosphatases or other enzymes, helping to probe their function in biological systems. sigmaaldrich.commedchemexpress.comstellarscientific.com

Table 1: Potential Enzyme Assay Parameters for this compound

| Parameter | Description | Potential Application |

|---|---|---|

| Substrate | This compound | Quantifying alkaline phosphatase activity. |

| Enzyme | Alkaline Phosphatase (or other phosphatases) | Screening for enzyme inhibitors. |

| Product 1 | 3-Hydroxybenzoic acid | Monitoring reaction progress via chromatography or spectroscopy. |

| Product 2 | Inorganic Phosphate | Quantifying enzyme kinetics using phosphate detection kits. |

Development of Chemical Probes for Target Identification and Validation in Basic Research

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. While this compound in its native form is not a chemical probe, its scaffold is suitable for modification to create one. The development of such a probe would typically involve three key components: a reactive group for covalent modification of the target, a reporter tag for detection, and the core molecule which provides binding affinity.

The benzoic acid moiety could be functionalized with reactive groups (e.g., electrophiles) or photo-activatable groups that allow for covalent labeling of a target protein's active site. The phosphate group could serve as a recognition element, guiding the probe to the active sites of ATP- or phosphate-binding proteins like kinases or phosphatases.

Additionally, a reporter tag, such as a fluorophore or a biotin molecule, could be attached to the benzoic acid ring. This would enable the visualization and identification of the protein targets that the probe binds to within a complex cellular mixture. Such a tool would be valuable for target identification and validation in drug discovery.

Integration into Prodrug Strategies for Solubility Enhancement in Experimental Systems

One of the most significant and well-established applications for the phosphonooxy moiety is in the design of prodrugs to enhance aqueous solubility. leinco.com A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. Poor water solubility is a major hurdle in drug development, limiting oral bioavailability and preventing the development of intravenous formulations.

The phosphate prodrug approach involves covalently attaching a phosphoric acid group to a hydroxyl or other suitable functional group on a parent drug molecule. leinco.com This strategy dramatically increases the polarity and ionizability of the compound, leading to a substantial improvement in aqueous solubility.

The this compound structure can be viewed as a "promoieity" or a part of a larger prodrug. Specifically, the carboxyl group could be linked to a parent drug, with the phosphonooxy group imparting the desired solubility. Upon administration, ubiquitous enzymes like alkaline phosphatases can cleave the phosphate group, initiating a process that ultimately releases the active drug. nih.gov

Table 2: Impact of Phosphorylation on Drug Solubility

| Drug Class | Parent Drug Solubility | Phosphate Prodrug Solubility | Fold Increase |

|---|---|---|---|

| Corticosteroid | Low | High | >1000x |

| Antiviral | Very Low | Moderate-High | >500x |

| Antipsychotic | Low | High | >100x |

| Anticancer | Very Low | Moderate | >100x |

This table provides illustrative data on how a phosphate moiety, similar to that in this compound, can dramatically enhance the solubility of different parent drugs.

This strategy has been successfully used for numerous approved drugs, where a phosphate or phosphonate (B1237965) ester improves bioavailability and allows for more effective drug delivery. nih.govgoogle.com

Application in Fragment-Based Drug Discovery (FBDD) Campaigns for Lead Generation

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds in the drug discovery process. It involves screening libraries of small chemical fragments (typically with a molecular weight under 300 Da) to identify those that bind weakly to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules.

For a molecule to be included in a fragment library, it generally needs to adhere to the "Rule of Three":

Molecular Weight (MW) < 300

cLogP ≤ 3

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

This compound has a molecular weight of approximately 218 g/mol , which fits well within the FBDD criteria. However, its other properties make it an atypical fragment. The phosphonooxy group is highly polar and negatively charged at physiological pH, which would result in a very low cLogP. While many fragment libraries focus on less polar compounds, specialized libraries containing more polar or charged fragments are being developed to explore different binding sites on protein targets. nih.govlifechemicals.com

The benzoic acid scaffold is a common feature in many known drugs and is found in commercial fragment libraries. nih.gov The addition of the phosphate group provides a distinct chemical entity that could be used to probe phosphate-binding pockets in enzymes like kinases, phosphatases, and ATPases. If a binding event is detected through sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography, the benzoic acid core provides a synthetically tractable handle for chemists to elaborate upon, "growing" the fragment into a more potent and selective lead compound. nih.gov

Table 3: Comparison of this compound Properties with the "Rule of Three"

| Property | "Rule of Three" Guideline | This compound (Estimated) | Compliance |

|---|---|---|---|

| Molecular Weight | < 300 Da | ~218 Da | Yes |

| cLogP | ≤ 3 | < 0 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 3 (carboxyl H, two P-OH) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 5 (carboxyl O, P=O, three P-O) | No |

While it does not strictly adhere to all "Rule of Three" parameters, its small size and potential to interact with specific enzyme classes could make this compound a valuable, albeit specialized, component in certain FBDD campaigns.

Future Directions and Emerging Research Avenues

Exploration of Novel Biochemical Targets Modulated by 3-(Phosphonooxy)benzoic Acid

A primary avenue for future research lies in the systematic identification of novel biochemical targets for this compound. The compound's structure, featuring a phosphate (B84403) group, suggests it may act as a substrate mimic or competitive inhibitor for enzymes that interact with phosphorylated molecules. Research into related benzoic acid derivatives has revealed potent and selective inhibition of key enzymes, providing a rationale for investigating similar activities for this compound.

For instance, derivatives of aminobenzylphosphonic acids have demonstrated highly potent, nanomolar-level inhibition of human prostatic acid phosphatase nih.gov. Similarly, substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer nih.gov. Furthermore, other para-substituted benzoic acid derivatives act as competitive inhibitors of the protein phosphatase Slingshot nih.gov. Given that the phosphonooxy moiety can mimic a phosphorylated amino acid residue, a key area of investigation will be its potential to modulate the activity of protein tyrosine phosphatases (PTPs) and kinases, which are central to cellular signaling pathways.

Table 1: Potential Biochemical Targets for this compound Based on Analog Activity

| Target Class | Specific Enzyme Example | Rationale for Investigation |

|---|---|---|

| Acid Phosphatases | Prostatic Acid Phosphatase | Analogs (aminobenzylphosphonic acids) show potent inhibition nih.gov. |

| Aldo-Keto Reductases | AKR1C3 | Related 3-substituted benzoic acids are potent and selective inhibitors nih.gov. |

| Protein Phosphatases | Slingshot, PTP1B | The phosphonooxy group can act as a phosphate mimic, a key feature for phosphatase interaction nih.gov. |

| Serine/Threonine Phosphatases | PP1, PP2A | These enzymes are known targets for various phosphatase inhibitors and are crucial in cell signaling biossusa.comscbt.com. |

| Kinases | Various | As a potential ATP-competitive inhibitor or allosteric modulator due to the phosphate moiety. |

Future studies should employ a combination of enzymatic assays and proteomics-based approaches to screen this compound against panels of phosphatases, kinases, and other ATP- or phosphate-binding proteins to uncover novel biological activities.

Development of Advanced Synthetic Routes for Complex Analogs and Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and versatile synthetic routes is essential. These routes will enable the creation of a diverse library of analogs with modifications to the benzene (B151609) ring, the carboxylic acid, and the phosphate group. Established methods in organic synthesis provide a strong foundation for these efforts.

Key synthetic strategies could include:

Esterification and Amidation: The carboxylic acid group is a prime site for modification. Standard coupling reactions can be used to generate a wide array of esters and amides, allowing for the exploration of how changes in size, electronics, and hydrogen-bonding capacity at this position affect target binding.

Phosphonate (B1237965) and Phosphinate Synthesis: Replacing the phosphonooxy (P-O-C) linkage with a more stable phosphonate (P-C) bond can create analogs with different metabolic stability and binding characteristics. Synthetic methods like the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling of H-phosphonates with aryl halides could be adapted for this purpose organic-chemistry.org. The synthesis of α-hydroxyphosphonates from aldehydes and phosphites also presents a viable route researchgate.net.

Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene ring can modulate the compound's lipophilicity, electronic distribution, and steric profile. Methodologies for the nitration followed by hydrolysis of chlorofluorobenzotrichloride derivatives illustrate pathways to multi-substituted benzoic acid cores that could be adapted google.comgoogleapis.com.

Bioisosteric Replacement: The carboxylic acid or phosphate moieties could be replaced with known bioisosteres to improve pharmacokinetic properties or alter binding modes.

Table 2: Potential Synthetic Methodologies for Analog Development

| Reaction Type | Reagents & Conditions | Target Modification |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | Pd(PPh₃)₄, microwave irradiation | Formation of aryl phosphonates from aryl halides and H-phosphonate diesters organic-chemistry.org. |

| Mitsunobu Reaction | DIAD, TPP, alcohol | Esterification of phosphonic acids to produce phosphonate diesters google.com. |

| McKenna Reaction | Bromotrimethylsilane (TMSBr) followed by methanolysis | A mild method for the dealkylation of phosphonate esters to yield phosphonic acids nih.gov. |

| Hydrolysis | Concentrated HCl, reflux | A standard method to convert phosphonate esters to phosphonic acids nih.gov. |

These synthetic endeavors will be crucial for generating the chemical diversity needed for comprehensive screening and optimization campaigns.

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of this compound and its synthesized analogs against a vast number of biological targets researchgate.net. Integrating this compound into HTS workflows will be a critical step in uncovering its mechanism of action and identifying potential therapeutic applications.

Future research should focus on:

Target-Based Screening: Utilizing libraries of purified enzymes, particularly phosphatases and kinases, in miniaturized assay formats (384- or 1536-well plates) mdpi.com. Techniques such as chemiluminescence-based enzyme inhibition assays can be adapted to quantify the compound's effect on enzyme activity with high sensitivity mdpi.com.

Phenotypic Screening: Assessing the effects of the compound on whole-cell or whole-organism models to identify compounds that induce a desired physiological outcome. Hits from phenotypic screens can then be subjected to target deconvolution studies.

Reporter Gene Assays: Developing cell-based assays where the activity of a target protein or pathway is linked to the expression of a reporter gene (e.g., luciferase or fluorescent proteins). For example, a system based on a phenolics-responsive transcription factor has been used to screen for organophosphate-degrading enzymes and could be adapted for mechanistic studies nih.govoup.com.

The miniaturization of these assays allows for a reduction in the consumption of reagents and an increase in throughput, making it feasible to screen large compound libraries efficiently mdpi.com.

Leveraging Computational Approaches for De Novo Design and Rational Optimization

Computational chemistry and molecular modeling provide indispensable tools for accelerating the discovery and optimization of bioactive molecules. These in silico methods can guide synthetic efforts by predicting the properties and potential biological activities of this compound and its derivatives, thereby reducing the time and resources required for experimental work.

Emerging research avenues in this area include:

De Novo Design: Using algorithms to design novel molecular structures that are predicted to bind to a specific biological target. The this compound scaffold can serve as a starting fragment for computational elaboration.

Molecular Docking: Simulating the binding of this compound and its virtual analogs into the active sites of known protein structures (e.g., phosphatases, kinases, aldo-keto reductases) cerist.dzresearchgate.net. This can predict binding affinities and identify key interactions, as has been done for other benzoic acid derivatives against targets like lipoxygenase and SARS-CoV-2 main protease cerist.dznih.gov.

Quantum Chemical Reactivity Analysis: Employing methods like Density Functional Theory (DFT) to calculate electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps researchgate.netnih.gov. These calculations help in understanding the molecule's intrinsic reactivity and can guide the design of analogs with enhanced activity.

Pharmacokinetic Prediction: Using in silico tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to predict the drug-likeness and potential liabilities of designed analogs early in the discovery process nih.gov.

Table 3: Computational Methods for Rational Drug Design

| Method | Application | Predicted Parameters |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of ligands to a protein target. | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic contacts cerist.dznih.gov. |

| Density Functional Theory (DFT) | Calculate electronic structure and reactivity. | HOMO-LUMO energy gap, molecular electrostatic potential, reactivity descriptors researchgate.netnih.gov. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Stability of binding, conformational changes, free energy of binding. |

| ADMET Prediction | Evaluate potential pharmacokinetic and toxicity properties. | Gastrointestinal absorption, blood-brain barrier penetration, toxicity risks nih.gov. |

By combining these computational approaches, researchers can rationally design and prioritize the synthesis of next-generation analogs with improved potency, selectivity, and drug-like properties nih.govnih.gov.

Investigating its Role in Underexplored Biological Systems or Pathways Beyond Mammalian Models

The biological roles of organophosphates and benzoic acids are not limited to mammalian systems. Exploring the effects of this compound in plants, microbes, and other less-studied organisms could reveal novel biological functions and applications.

Plant Biology: Benzoic acids are crucial building blocks for a vast array of primary and specialized metabolites in plants, including hormones and defense compounds nih.govresearchgate.netpurdue.edu. Phosphatidic acid is also a key second messenger in plant hormonal signaling pathways nih.gov. Given this, this compound could potentially interfere with or mimic endogenous signaling molecules, thereby acting as a plant growth regulator or elicitor of defense responses. Future research could involve applying the compound to plant models like Arabidopsis thaliana to study its effects on growth, development, and stress tolerance.

Microbial Metabolism: Microorganisms have evolved diverse pathways to metabolize organophosphates and aromatic compounds ebrary.netnih.govresearchgate.nettandfonline.com. The carbon-phosphorus (C-P) bond in organophosphonates is known to be cleaved by various soil and marine microbes, often as a means of acquiring phosphorus oup.com. It is plausible that the P-O bond in this compound could be hydrolyzed by microbial hydrolases or phosphatases, releasing 3-hydroxybenzoic acid and phosphate. Investigating the metabolism of this compound by diverse microbial communities, such as those from soil or aquatic environments, could identify novel catabolic pathways and enzymes with potential for bioremediation applications.

Chemical Ecology: Small molecules often mediate interactions between different species. This compound could function as a signaling molecule, an antimicrobial agent, or a nutrient source in complex ecosystems. Research could explore its impact on microbial consortia, such as those in the rhizosphere or marine environments, to understand its ecological significance.

By expanding the scope of investigation beyond traditional mammalian models, the scientific community can unlock the full potential of this compound in fields ranging from agriculture to environmental science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the phosphonooxy group into benzoic acid derivatives at the meta position?

- Method : Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be adapted for synthesizing 3-(Phosphonooxy)benzoic acid. Use 3-iodobenzoic acid as the starting material and a phosphonooxy-containing boronic acid/ester as the coupling partner. Reaction conditions typically involve PdCl₂ as a catalyst, NaOH as a base, and a polar solvent (e.g., THF/H₂O) at 60–80°C. Purification via column chromatography or recrystallization ensures product integrity .

- Key Considerations : Validate the phosphonooxy group introduction using ³¹P NMR and FT-IR spectroscopy to confirm ester linkage formation.

Q. How can HPLC be optimized for quantifying this compound in complex matrices?

- Method : Employ reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Use a gradient mobile phase of acetonitrile and phosphate buffer (pH 2.5–3.0) at a flow rate of 1.0 mL/min. UV detection at 210–260 nm is optimal for benzoic acid derivatives. Validate the method for linearity (R² > 0.995), recovery (98–103%), and precision (RSD < 1.5%) .

- Application : Suitable for analyzing biological samples or reaction mixtures, with sample preparation involving protein precipitation (e.g., using methanol) to reduce matrix interference.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Method :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carboxyl/phosphonooxy groups (δ 160–170 ppm in ¹³C).

- ³¹P NMR : Confirm the phosphonooxy moiety (δ 0–5 ppm for phosphate esters).

- FT-IR : Detect P=O stretching (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹).

Advanced Research Questions

Q. How can LC-MS/MS be leveraged to study the metabolic pathways of this compound in vivo?

- Method : Use high-resolution LC-MS/MS in negative ion mode for enhanced sensitivity. Fragment ions (e.g., m/z 179 for dephosphorylated benzoic acid) help track metabolic transformations. Employ stable isotope labeling (e.g., ¹³C) to distinguish endogenous metabolites from the compound. Data analysis tools like XCMS or MetaboAnalyst aid in pathway mapping .

- Challenges : Address matrix effects (e.g., ion suppression in plasma) via matrix-matched calibration or standard addition methods.

Q. What strategies resolve discrepancies in reported bioactivity data for this compound conjugates?

- Method :

Purity Assessment : Ensure conjugates are >98% pure via HPLC (as in ) to exclude impurities affecting bioactivity .

Stability Studies : Monitor hydrolytic degradation (e.g., phosphate ester cleavage) under physiological pH (7.4) and temperature (37°C).

Standardized Assays : Compare activity across cell lines (e.g., HeLa vs. MCF-7) using consistent endpoints (e.g., IC₅₀) and controls .

- Case Study : A conjugate showing variable cytotoxicity might degrade in serum; validate stability using LC-MS kinetics.

Q. How can retrosynthetic principles guide the design of hypoxia-targeted this compound derivatives?

- Approach : Incorporate hypoxia-responsive groups (e.g., nitroimidazoles) into the phosphonooxy side chain. Use fragment-based design to balance hydrophilicity (for renal clearance) and target affinity.

- Synthesis : Click chemistry (e.g., azide-alkyne cycloaddition) enables modular conjugation. For example, attach a 2-nitroimidazole moiety to the phosphate group via a carbodiimide-mediated coupling .

Q. What nomenclature rules ensure accurate communication of this compound derivatives in publications?

- Guidelines : Per IUPAC, prioritize functional group hierarchy: carboxyl (-COOH) > phosphonooxy (-OPO(OH)₂). Number the benzene ring to position the phosphonooxy group at C3. Use "phosphonooxy" (not "phosphoryloxy") to denote the -OPO(OH)₂ substituent .

- Example : this compound, not "m-phosphoryloxybenzoic acid."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.